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Compound of Interest

Compound Name: 8-Isomulberrin hydrate

CAS No.: 1432063-35-8

Cat. No.: B1158073

Get Quote

Executive Summary & Chemical Context[1][2][3][4]
[5]
8-Isomulberrin hydrate (CAS: 1432063-35-8) is a bioactive prenylated flavonoid derivative

primarily isolated from the root bark of Morus alba (Mulberry). Structurally, it is a cyclized

isomer of Mulberrin, characterized by the formation of a dimethylpyran ring involving the C-8

prenyl group and the C-7 hydroxyl group.

This compound has garnered significant interest in drug development due to its potent anti-

inflammatory, antioxidant, and potential anti-cancer properties, often exhibiting superior

bioavailability compared to its open-chain precursors.

This guide details a hybrid synthesis/isolation protocol. While total synthesis is chemically

feasible, the stereochemical complexity and yield efficiency make biomass extraction coupled

with semi-synthetic purification the industry standard for obtaining high-purity (>98%) material.

We also outline the biomimetic semi-synthesis logic for converting Mulberrin to 8-Isomulberrin.

Chemical Identity[2][3][4][6][7][8][9]
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IUPAC Name: 5,7,2',4'-Tetrahydroxy-3-(3-methylbut-2-enyl)-8-(2,2-dimethylpyran)flavone

hydrate (General scaffold description).

Molecular Formula: C

H

O

· xH

O

Key Structural Feature: 2,2-dimethylpyran ring fused at C7-C8 positions.

Biosynthetic & Semi-Synthetic Logic
Understanding the chemical origin of 8-Isomulberrin is critical for purification logic. It is not a

random metabolite but the product of specific enzymatic or acid-catalyzed cyclization.

Retrosynthetic Analysis
The core scaffold is a prenylated flavone. The precursor, Mulberrin, contains free prenyl groups

at C-3 and C-8.

Transformation: Oxidative cyclization or acid-catalyzed intramolecular etherification.

Regioselectivity: The C-8 prenyl group is spatially proximal to the C-7 hydroxyl, favoring the

formation of a six-membered pyran ring (Isomulberrin) or a five-membered furan ring

(Morusinol type), depending on conditions.

Biomimetic Semi-Synthesis Protocol
If starting from pure Mulberrin (commercially available or pre-isolated), 8-Isomulberrin can be

synthesized via acid-catalyzed cyclization.

Reagents:

Precursor: Mulberrin (1 eq)
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Catalyst:p-Toluenesulfonic acid (pTsOH) or DDQ (for oxidative cyclization)

Solvent: Benzene or Toluene

Mechanism: The reaction proceeds via the protonation of the double bond in the C-8 prenyl

chain, generating a tertiary carbocation that is trapped by the C-7 phenolic oxygen.

Figure 1: Acid-Catalyzed Cyclization of Mulberrin to 8-Isomulberrin
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Protocol: Isolation and Purification from Morus alba
This is the primary method for generating gram-scale quantities of 8-Isomulberrin hydrate.

Phase I: Biomass Extraction
Objective: Solubilize prenylated flavonoids while minimizing polysaccharide and chlorophyll

contamination.

Raw Material: Dried root bark of Morus alba (Cortex Mori). Grind to a coarse powder (20-40

mesh).

Solvent System: 95% Ethanol (EtOH).

Procedure:

Macerate 1 kg of powder in 5 L of 95% EtOH for 24 hours at room temperature.

Perform reflux extraction at 70°C for 3 hours (x3 cycles).

Filter extracts and combine.

Concentration: Evaporate solvent under reduced pressure (Rotavap) at 45°C to obtain a

dark brown crude residue.
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Phase II: Liquid-Liquid Fractionation
Objective: Remove non-polar lipids and highly polar glycosides to enrich the flavonoid fraction.

Suspend crude residue in Distilled Water (1 L).

Partition 1 (Lipid Removal): Extract with Petroleum Ether (1 L x 3). Discard the organic layer

(contains fats/chlorophyll).

Partition 2 (Target Enrichment): Extract the aqueous phase with Ethyl Acetate (EtOAc) (1 L x

4).

Critical Note: 8-Isomulberrin is moderately polar and partitions efficiently into EtOAc.

Partition 3 (Waste): The remaining aqueous phase contains highly polar glycosides and

sugars; discard.

Dry: Dry the EtOAc fraction over anhydrous Na

SO

, filter, and concentrate to dryness.

Phase III: Chromatographic Purification
Objective: Separate 8-Isomulberrin from structurally similar isomers (e.g., Morusin, Mulberrin).

Step A: Silica Gel Column Chromatography (Open Column)

Stationary Phase: Silica gel (200-300 mesh).

Mobile Phase: Gradient elution with Petroleum Ether : Ethyl Acetate (from 10:1 to 1:1 v/v).

Monitoring: TLC (Silica gel F254). Visualized under UV (254/365 nm) and by spraying with

10% H

SO

in EtOH followed by heating.
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Target Fraction: Collect fractions showing a distinct dark spot under UV 254 nm (Rf ~0.4-0.5

in PE:EtOAc 3:1).

Step B: Sephadex LH-20 Chromatography

Rationale: Removes polymeric tannins and separates based on molecular size/shape.

Mobile Phase: Methanol (100%) or CHCl

:MeOH (1:1).

Procedure: Dissolve the active fraction from Step A in minimal MeOH. Load onto Sephadex

LH-20 column. Elute isocratically.

Step C: High-Performance Liquid Chromatography (Preparative HPLC)

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 250 x 21.2 mm).

Mobile Phase:

Solvent A: 0.1% Formic Acid in Water

Solvent B: Acetonitrile (ACN)

Gradient: 40% B to 80% B over 40 minutes.

Detection: UV at 265 nm and 320 nm (characteristic flavone bands).

Collection: 8-Isomulberrin typically elutes after Mulberrin due to increased hydrophobicity

from the pyran ring formation.

Protocol: Crystallization (Hydrate Formation)
To obtain the specific 8-Isomulberrin hydrate form, controlled crystallization in the presence of

water is required.

Dissolution: Dissolve the purified HPLC fraction (dried) in a minimum volume of hot Methanol

(approx. 50°C).
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Hydration: Slowly add warm Water dropwise until the solution becomes slightly turbid.

Re-solubilization: Add a few drops of Methanol to restore clarity.

Nucleation: Allow the solution to cool slowly to room temperature, then place at 4°C for 48

hours.

Harvest: Yellow needle-like crystals will form. Filter and wash with cold 50% MeOH.

Drying: Dry in a vacuum desiccator over silica gel (do not use P

O

or high heat, as this may dehydrate the crystal lattice).

Process Visualization
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Figure 2: Isolation and Purification Workflow for 8-Isomulberrin Hydrate
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Analytical Validation & Quality Control
To confirm the identity of 8-Isomulberrin hydrate versus its isomers (e.g., Mulberrin), specific

spectral markers must be verified.

NMR Specifications ( H, 600 MHz, DMSO- )
Pyran Ring Signals: Look for two sharp singlets (methyl groups) around

1.40 - 1.50 ppm.

Chromene Double Bond: Two doublets (

Hz) around

5.6 and 6.6 ppm, corresponding to the pyran ring protons.

Absence of C-8 Proton: Unlike simple flavones, the C-8 position is substituted/cyclized, so

no aromatic proton signal should appear for C-8.

Chelated Hydroxyl: A sharp singlet around

12.0 - 13.0 ppm (C-5 OH hydrogen bonded to C-4 Carbonyl).

Mass Spectrometry
ESI-MS:

421 [M+H]

or 419 [M-H]

(Calculated MW for aglycone C

H

O

= 420.46).

Note: The "hydrate" water molecule is usually lost in the ionization source and observed only

in TGA (Thermogravimetric Analysis) or X-ray crystallography.
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Summary Table: Physicochemical Properties
Parameter Specification

Appearance Yellow crystalline powder

Solubility
Soluble in DMSO, Methanol, Ethanol; Insoluble

in Water

Melting Point ~250 - 255°C (dec.)

Purity (HPLC) 98.0% (Area Normalization)

Storage -20°C, Desiccated, Protect from Light
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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